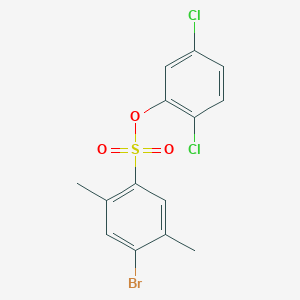

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate, also known as DCBDMB, is a chemical compound that has been the subject of research in the field of organic chemistry. This compound has been synthesized and studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Enzymatic and Hydrolytic Reactions

- Enzymatic and Hydrolytic Detoxification : The compound is involved in enzymatic reactions for detoxification. For example, dimethyl aryl phosphorothionates, related to the compound, undergo enzymatic and mild alkaline hydrolysis leading to derivatives like 4-bromo-2,5-dichlorophenyl phosphorothionic acid. This highlights its potential use in studies related to detoxification processes (Stenersen, 1969).

Coordination Chemistry

- Synthesis and Properties of Coordination Polymers : The compound is valuable in the synthesis of coordination polymers. For instance, Phenylbismuth bis(2,5-dimethylbenzenesulfonate) displays complex molecular structures, indicating the compound's utility in advanced material science and coordination chemistry (Sharutin & Sharutina, 2014).

Analytical Chemistry

- Analytical Standards in Chromatography : Derivatives of the compound, like deuterium-labeled phenethylamine derivatives, are used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. This demonstrates its role in analytical methodologies for precise measurement and detection (Xu & Chen, 2006).

Organic Synthesis

- Halogenation Reactions in Organic Synthesis : The compound's derivatives are crucial in organic synthesis, particularly in halogenation reactions. Such reactions are essential in synthesizing various complex organic compounds, indicating the compound’s utility in organic chemistry and material science (Bovonsombat & Mcnelis, 1993).

Pharmacological Research

- Investigation in Pharmacological Activities : The sulfonamide derivatives of the compound are investigated for their pharmacological activities. Such studies are critical for developing new therapeutic agents and understanding the biological activities of novel compounds (Shakuntala et al., 2017).

Antimicrobial Research

- Antipathogenic Activity : Research indicates that certain derivatives show significant antipathogenic activity, particularly against bacterial strains known for their biofilm formation capabilities. This underlines its potential in antimicrobial research and the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).

Fungicidal Research

- In Vitro Antifungal Effects : Derivatives of the compound demonstrate broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This suggests its utility in developing novel antifungal agents and studying fungal pathogenesis (Buchta et al., 2004).

properties

IUPAC Name |

(2,5-dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrCl2O3S/c1-8-6-14(9(2)5-11(8)15)21(18,19)20-13-7-10(16)3-4-12(13)17/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCXVFZHGDOQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

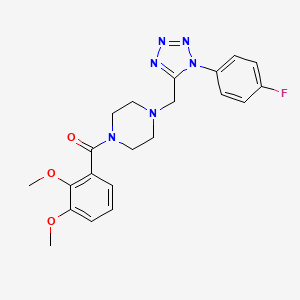

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

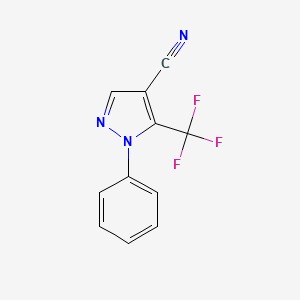

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

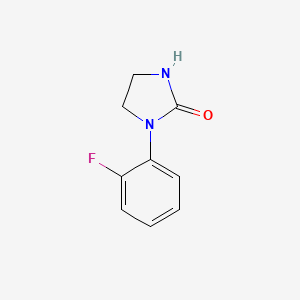

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

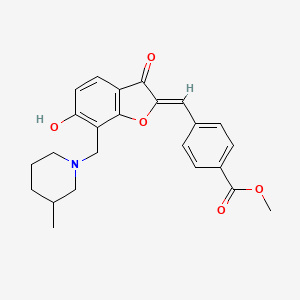

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)